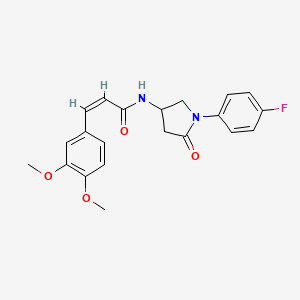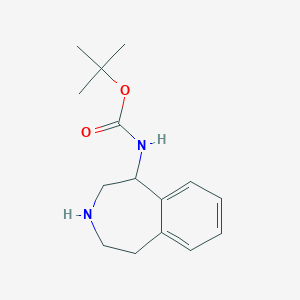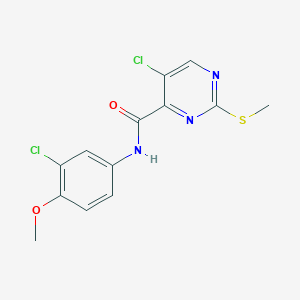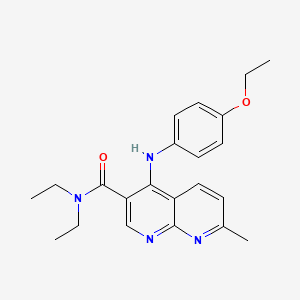
(Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide is a useful research compound. Its molecular formula is C21H21FN2O4 and its molecular weight is 384.407. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorographic Detection and Autoradiography
A prevalent application in scientific research for compounds similar to (Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide involves fluorography, particularly in the detection of tritium-labelled proteins and nucleic acids in polyacrylamide gels. The method described by Bonner and Laskey (1974) leverages scintillation autography (fluorography) using X-ray film for detecting 3H in polyacrylamide gels. This approach is notably more sensitive than conventional autoradiography for isotopes like 35S and 14C, improving detection efficiency significantly (Bonner & Laskey, 1974).
Protein Conformation and Enzyme Binding Studies
Acrylamide has been used extensively in studying protein structures and functions. Eftink and Ghiron (1976) demonstrated how acrylamide quenching of tryptophanyl fluorescence can reveal the exposure of tryptophan residues in proteins, providing insights into protein folding, conformational changes, and binding interactions. This method offers a nuanced understanding of protein dynamics, crucial for biological research and drug design (Eftink & Ghiron, 1976).
Development of Fluoroionophores
Fluoroionophores based on derivatives similar to the compound have been studied for their potential in metal ion detection. Hong et al. (2012) explored diamine-salicylaldehyde derivatives, discovering that specific compounds within this class can selectively chelate metal ions like Zn+2 in both organic and semi-aqueous solutions. This research has implications for developing new sensors and imaging agents for metal ions in biological and environmental samples (Hong et al., 2012).
Polyamide Synthesis and Characterization
In polymer science, compounds with structural similarities to (Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide have been utilized in the synthesis of new materials. Hsiao, Yang, and Lin (1999) reported the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups, showcasing these materials' solubility, film-forming capabilities, and thermal stability. Such research contributes to the development of advanced materials with potential applications in electronics, coatings, and more (Hsiao et al., 1999).
Propriétés
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-27-18-9-3-14(11-19(18)28-2)4-10-20(25)23-16-12-21(26)24(13-16)17-7-5-15(22)6-8-17/h3-11,16H,12-13H2,1-2H3,(H,23,25)/b10-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOQZUDZMQZAQP-WMZJFQQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2648138.png)
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2648139.png)
![1-(3-Ethyl-1,2-oxazol-5-yl)-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]methanamine;hydrochloride](/img/structure/B2648141.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2648142.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2648143.png)
![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2648145.png)


![6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2648151.png)


![2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride](/img/structure/B2648156.png)
![2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2648157.png)
